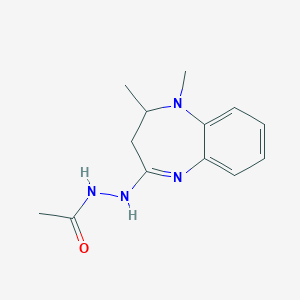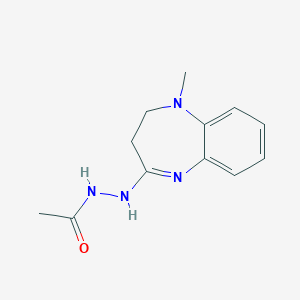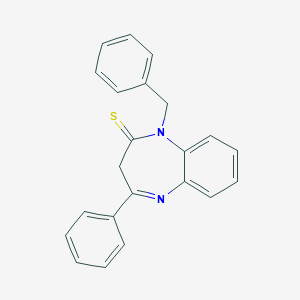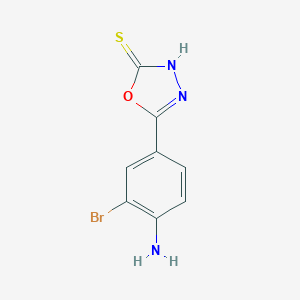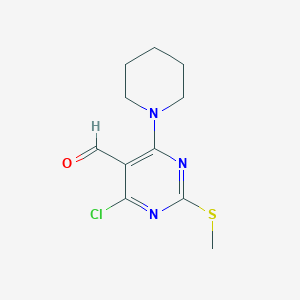
Pyridin-2-yl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-yl 3-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound belongs to the family of pyridine derivatives and is known for its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action of pyridin-2-yl 3-methylbenzoate is not fully understood. However, it has been reported to act as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the central nervous system.
Biochemical and Physiological Effects:
Pyridin-2-yl 3-methylbenzoate has been found to have several biochemical and physiological effects. It has been reported to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, this compound has been found to possess antioxidant properties, which may help protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridin-2-yl 3-methylbenzoate has several advantages for use in laboratory experiments. It is readily available and can be synthesized using simple methods. Additionally, this compound has been extensively studied, and its properties are well-characterized. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving pyridin-2-yl 3-methylbenzoate. One potential area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, the use of this compound in materials science and organic synthesis may also be explored further. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
Pyridin-2-yl 3-methylbenzoate can be synthesized using various methods, including the reaction of 2-aminopyridine with 3-methylbenzoyl chloride. This reaction leads to the formation of the desired compound with a high yield. Other methods, such as the use of palladium-catalyzed coupling reactions, have also been reported for the synthesis of this compound.
Aplicaciones Científicas De Investigación
Pyridin-2-yl 3-methylbenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
pyridin-2-yl 3-methylbenzoate |
InChI |
InChI=1S/C13H11NO2/c1-10-5-4-6-11(9-10)13(15)16-12-7-2-3-8-14-12/h2-9H,1H3 |
Clave InChI |
SPQXGLBJSZTTHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=CC=N2 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)




